amine CAS No. 912907-06-3](/img/structure/B13530659.png)
[1-(4-Bromophenyl)butyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)butylamine: is an organic compound with the molecular formula C11H16BrN. It is also known by its IUPAC name, 1-(4-bromophenyl)-N-methyl-1-butanamine . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butyl chain and a methylamine group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)butylamine typically involves the following steps:
Bromination: The starting material, 4-bromobenzene, undergoes bromination to introduce the bromine atom onto the phenyl ring.
Butylation: The brominated benzene is then subjected to a Friedel-Crafts alkylation reaction with butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-(4-bromophenyl)butane.
Amination: The final step involves the reaction of 1-(4-bromophenyl)butane with methylamine under basic conditions to yield 1-(4-Bromophenyl)butylamine.
Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)butylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-(4-Bromophenyl)butylamine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of 1-(4-Bromophenyl)butylamine can lead to the formation of the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Major Products:
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines or alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 1-(4-Bromophenyl)butylamine is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenyl derivatives on biological systems.
Medicine:
Drug Development: 1-(4-Bromophenyl)butylamine is explored for its potential therapeutic properties and as a building block in the development of new drugs.
Industry:
Material Science: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)butylamine involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The butyl chain and methylamine group contribute to the compound’s lipophilicity and ability to cross biological membranes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)butyl(methyl)amine: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)butyl(methyl)amine: Similar structure with a fluorine atom instead of bromine.
1-(4-Iodophenyl)butyl(methyl)amine: Similar structure with an iodine atom instead of bromine.
Uniqueness:
Bromine Substitution: The presence of a bromine atom in 1-(4-Bromophenyl)butylamine imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
CAS No. |
912907-06-3 |
|---|---|
Molecular Formula |
C11H16BrN |
Molecular Weight |
242.16 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-3-4-11(13-2)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3 |
InChI Key |
PMUHMACXBKPGNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Br)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


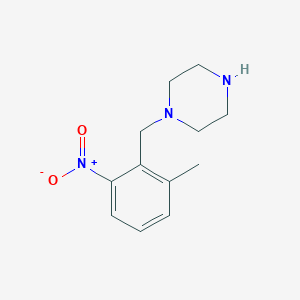
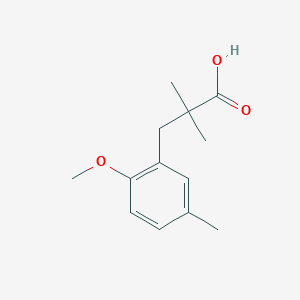
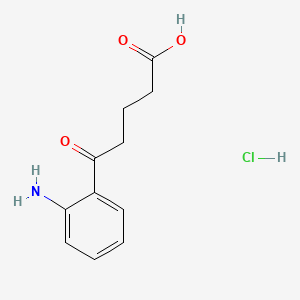
![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)
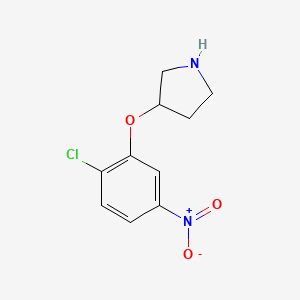
![Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B13530619.png)
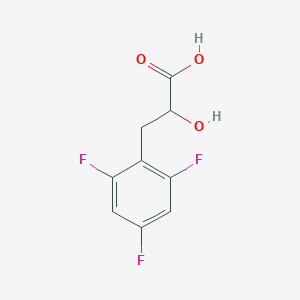
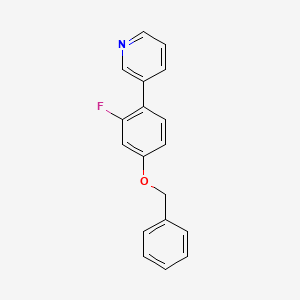
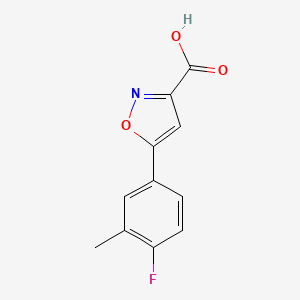
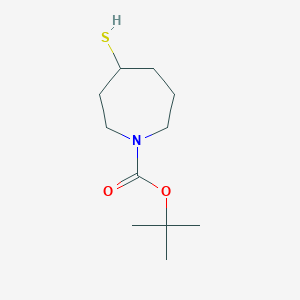
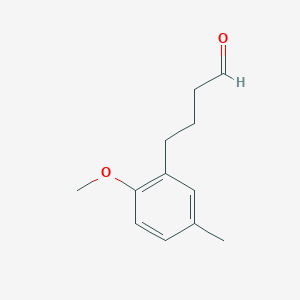
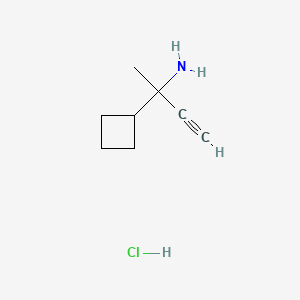
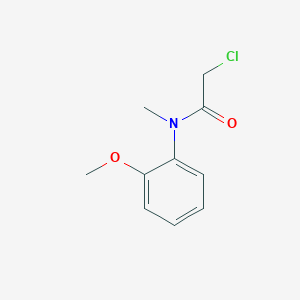
![Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13530675.png)
